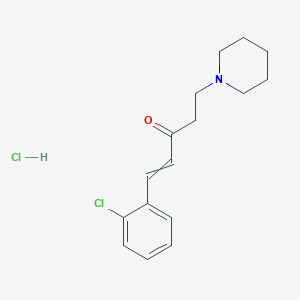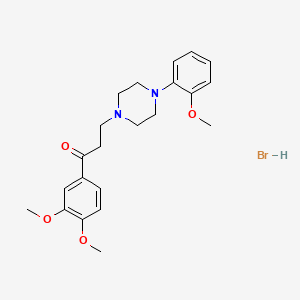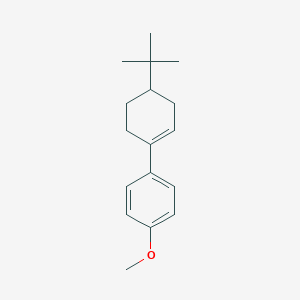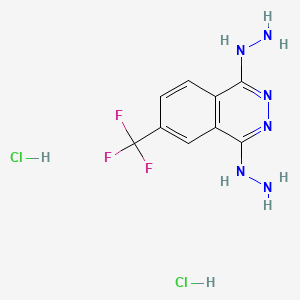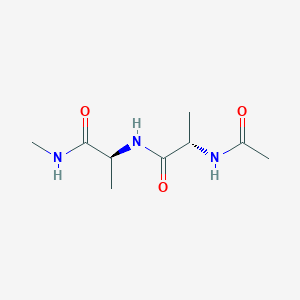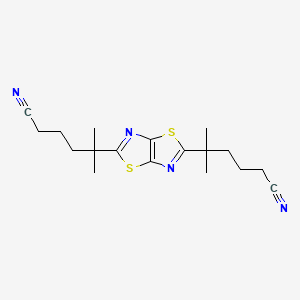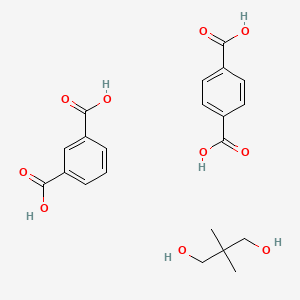
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate: is a chemical compound with the molecular formula C_10H_21NO_3 It is a derivative of 1,3-propanediol, which is a three-carbon diol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate and butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its ability to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research and drug development.
Comparación Con Compuestos Similares
1,3-Propanediol: A simple diol with similar structural features but lacking the carbamate group.
2,2-Diethyl-1,3-propanediol: A derivative of 1,3-propanediol with diethyl substitution.
Butylcarbamate: A compound with a similar carbamate group but different backbone structure.
Uniqueness: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate stands out due to its combination of diethyl substitution and carbamate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
25385-20-0 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-4-7-8-15-12(17)19-10-13(5-2,6-3)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17) |
Clave InChI |
HNVFEIFBCWEIOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OCC(CC)(CC)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
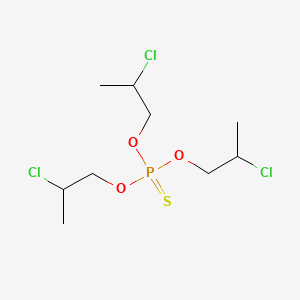
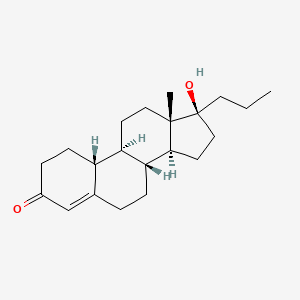
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)

